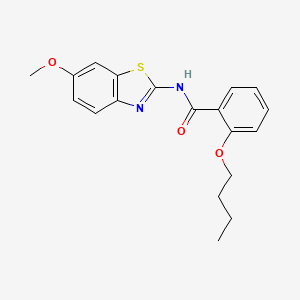

2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-4-11-24-16-8-6-5-7-14(16)18(22)21-19-20-15-10-9-13(23-2)12-17(15)25-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDNECSXMXKMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The benzamide group can then be introduced through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the benzamide group can produce primary amines .

Scientific Research Applications

The compound 2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a member of the benzamide class of compounds, which are significant in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by data tables and documented case studies.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Benzothiazole derivatives are known for their biological activities, including anti-inflammatory and anticancer properties. Research indicates that compounds similar to this compound exhibit promising results against various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, demonstrating that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Agricultural Applications

Benzothiazole derivatives are also utilized as fungicides and herbicides. The compound's structure allows it to interact with plant systems effectively:

- Case Study : Research conducted on the efficacy of benzothiazole-based fungicides showed significant activity against Fusarium and Phytophthora species, which are notorious for causing crop diseases. The study highlighted that formulations containing such derivatives could enhance crop yield and resistance to diseases .

Material Science

In material science, compounds like this compound are explored for their potential use in polymers and coatings due to their thermal stability and unique chemical properties.

- Case Study : A recent investigation into polymer composites revealed that incorporating benzothiazole derivatives improved mechanical properties and thermal resistance of the materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the benzothiazole moiety .

Mechanism of Action

The mechanism of action of 2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzothiazole ring or benzamide moiety, impacting physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

*Estimated logP values based on substituent contributions.

Key Observations :

- Lipophilicity : The butoxy group in the target compound likely increases logP compared to fluoro or methoxy analogs, favoring passive diffusion across biological membranes .

- Steric Effects : Adamantyl-containing analogs exhibit significant steric bulk, which may hinder target binding but improve metabolic stability .

Table 2: Antimicrobial Activity of Selected Analogs

*MIC = Minimum Inhibitory Concentration.

Key Insights :

- Methoxy groups at the 6-position of benzothiazole correlate with strong antibacterial activity, as seen in BTC-j (MIC: 3.125 µg/ml against E. coli) .

- Halogen substituents (e.g., fluorine) may improve target binding through dipole interactions or hydrophobic effects .

- The butoxy group in the target compound is expected to enhance activity against gram-negative bacteria (e.g., P. aeruginosa) due to increased penetration through outer membranes .

Crystallographic and Spectroscopic Features

Crystal packing and hydrogen-bonding patterns influence solubility and stability:

Table 3: Structural and Crystallographic Data

Biological Activity

2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. The benzothiazole moiety is known for its diverse biological properties, which include antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 301.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects against different cell lines and pathogens.

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole ring exhibit significant antimicrobial properties. A study conducted on related benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives were reported, suggesting that modifications in the structure can enhance activity.

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative A | 32 | Staphylococcus aureus |

| Benzothiazole derivative B | 16 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies using various cancer cell lines. The compound demonstrated cytotoxic effects with varying IC values depending on the cell line tested.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

The proposed mechanism of action for the biological activity of benzothiazole derivatives typically involves interaction with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to apoptosis as evidenced by increased caspase activity and DNA fragmentation.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds against multi-drug resistant strains. The findings highlighted the effectiveness of benzothiazole derivatives in overcoming resistance mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 2-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

- Core formation : Condensation of 6-methoxy-1,3-benzothiazol-2-amine with benzoyl chloride derivatives.

- Butoxy substitution : Alkylation or nucleophilic aromatic substitution to introduce the butoxy group. Optimization strategies include using green chemistry principles (e.g., continuous flow reactors) to improve yield and reduce waste . Analytical techniques like NMR and mass spectrometry are critical for confirming purity and structure .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies substituent patterns, while IR confirms functional groups like amide bonds. Mass spectrometry provides molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL) resolves 3D structure, hydrogen bonding (e.g., N–H⋯N interactions), and packing motifs. SHELX programs are robust for small-molecule refinement .

Q. What preliminary biological activities have been reported for benzothiazole analogs, and how are these assays designed?

Benzothiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. Standard assays include:

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorometric assays (e.g., COX inhibition) to study anti-inflammatory potential . Structural analogs with methoxy/butoxy groups show enhanced solubility and target affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of benzothiazole derivatives?

Contradictions may arise from variations in:

- Substituent effects : Electron-donating groups (e.g., methoxy) vs. bulky groups (e.g., butoxy) altering target binding.

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous), or cell lines. Meta-analysis of structure-activity relationships (SAR) and standardization of assay protocols (e.g., CLSI guidelines) are recommended .

Q. What strategies improve the yield and selectivity of this compound synthesis?

- Catalytic optimization : Use of palladium catalysts for C–O bond formation in butoxy introduction.

- Protecting groups : Temporary protection of the benzothiazole amine during benzoylation to prevent side reactions.

- Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates, while toluene reduces byproducts .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

X-ray studies of similar compounds reveal:

- Hydrogen bonding : N–H⋯N and C–H⋯O bonds stabilize dimers, affecting solubility.

- S⋯S interactions (3.6–3.7 Å) contribute to dense packing and higher melting points. These interactions can be manipulated via co-crystallization to modify bioavailability .

Methodological Recommendations

- SAR Studies : Systematically vary substituents (e.g., butoxy chain length) and evaluate enzyme inhibition kinetics.

- Computational Modeling : Use molecular docking (e.g., V-life MDS) to predict binding modes with targets like DNA gyrase .

- Crystallization : Screen solvents (ethanol/water mixtures) to grow high-quality crystals for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.